![molecular formula C20H20O5 B1251056 4-Dimethylallylglycinol CAS No. 77979-21-6](/img/structure/B1251056.png)
4-Dimethylallylglycinol
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Overview
Description
(6aS,11aS)-4-dimethylallyl-3,6a,9-trihydroxypterocarpan is a member of the class of pterocarpans that is (6aS,11aS)-3,6a,9-trihydroxypterocarpan in which the hydrogen atom at position 4 is substituted by a 3-methylbut-2-en-1-yl group. It is a member of pterocarpans, a member of phenols and a tertiary alcohol. It derives from a 3,6,9-trihydroxypterocarpan.
Scientific Research Applications
Gastrointestinal Repair Processes
4-Dimethylallylglycinol (DMOG) exhibits potential in gastrointestinal repair processes. DMOG, as an inhibitor of prolyl-4-hydroxylase domain enzymes, has been found to stimulate migration and proliferation in human stomach and colonic carcinoma cells. This stimulation is likely due to DMOG's capacity to upregulate hypoxia-inducible factor (HIF) and vascular endothelial growth factor (VEGF), factors essential for gut repair. The application of DMOG decreased gastric injury in in vivo studies without affecting intragastric pH, demonstrating its potential in stabilizing or repairing gut mucosa (Marchbank et al., 2011).
Neuroprotection in Cerebral Ischemia
DMOG has shown promise in neuroprotection following permanent and transient focal cerebral ischemia in rats. The treatment with DMOG led to a significant reduction in infarct volumes and improved behavior in animal models. This neuroprotective effect is associated with an increase in VEGF and endothelial nitric oxide synthase (eNOS), suggesting its potential in managing cerebral ischemia-related injuries (Nagel et al., 2011).
Potential Role in Cancer Treatment
Research highlights that DMOG also inhibits glutamine metabolism, which can be exploited to selectively target some cancer cells. This finding is crucial, especially considering DMOG's known role in hypoxia studies. The inhibition of glutamine metabolism by DMOG reveals new avenues for cancer treatment and underscores the importance of understanding DMOG's diverse mechanisms of action (Nelson, Kremer, & Lyssiotis, 2018).
properties
CAS RN |
77979-21-6 |
---|---|
Product Name |
4-Dimethylallylglycinol |
Molecular Formula |
C20H20O5 |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
(6aS,11aS)-4-(3-methylbut-2-enyl)-6,11a-dihydro-[1]benzofuro[3,2-c]chromene-3,6a,9-triol |
InChI |
InChI=1S/C20H20O5/c1-11(2)3-5-13-16(22)8-6-14-18(13)24-10-20(23)15-7-4-12(21)9-17(15)25-19(14)20/h3-4,6-9,19,21-23H,5,10H2,1-2H3/t19-,20+/m0/s1 |
InChI Key |
NLHMQOCIFRDSNU-VQTJNVASSA-N |
Isomeric SMILES |
CC(=CCC1=C(C=CC2=C1OC[C@@]3([C@H]2OC4=C3C=CC(=C4)O)O)O)C |
SMILES |
CC(=CCC1=C(C=CC2=C1OCC3(C2OC4=C3C=CC(=C4)O)O)O)C |
Canonical SMILES |
CC(=CCC1=C(C=CC2=C1OCC3(C2OC4=C3C=CC(=C4)O)O)O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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